molecular formula C11H10N4O B14398771 N-[(Furan-2-yl)methyl]imidazo[1,2-a]pyrimidin-5-amine CAS No. 88443-53-2

N-[(Furan-2-yl)methyl]imidazo[1,2-a]pyrimidin-5-amine

Cat. No.: B14398771
CAS No.: 88443-53-2
M. Wt: 214.22 g/mol
InChI Key: GFYUVBUZLYBSIR-UHFFFAOYSA-N
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Description

N-[(Furan-2-yl)methyl]imidazo[1,2-a]pyrimidin-5-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique structure that combines a furan ring, an imidazo[1,2-a]pyrimidine core, and an amine group. The presence of these functional groups endows the compound with diverse chemical and biological properties, making it a valuable scaffold for drug development and other scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Furan-2-yl)methyl]imidazo[1,2-a]pyrimidin-5-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route starts with the preparation of the imidazo[1,2-a]pyrimidine core, followed by the introduction of the furan-2-ylmethyl group and the amine functionality. Key reagents and conditions include:

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as continuous flow chemistry and automated synthesis platforms. These methods ensure high yield, purity, and reproducibility, which are essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(Furan-2-yl)methyl]imidazo[1,2-a]pyrimidin-5-amine undergoes various chemical reactions, including:

    Oxidation: Conversion of the furan ring to furanones using oxidizing agents.

    Reduction: Reduction of the imidazo[1,2-a]pyrimidine core to form dihydro derivatives.

    Substitution: Nucleophilic substitution reactions at the amine group or the furan ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions include furanone derivatives, dihydroimidazo[1,2-a]pyrimidines, and substituted imidazo[1,2-a]pyrimidines .

Scientific Research Applications

N-[(Furan-2-yl)methyl]imidazo[1,2-a]pyrimidin-5-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of N-[(Furan-2-yl)methyl]imidazo[1,2-a]pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of enzymes such as kinases or proteases, thereby modulating signaling pathways involved in cell proliferation, apoptosis, and inflammation. The furan ring and imidazo[1,2-a]pyrimidine core play crucial roles in binding to the active sites of these enzymes .

Comparison with Similar Compounds

Similar Compounds

  • N-[(Furan-2-yl)methyl]imidazo[1,2-b]pyridazin-6-amine
  • Imidazo[1,2-a]pyridine derivatives
  • Imidazo[1,2-a]benzimidazoles

Uniqueness

N-[(Furan-2-yl)methyl]imidazo[1,2-a]pyrimidin-5-amine stands out due to its unique combination of a furan ring and an imidazo[1,2-a]pyrimidine core, which imparts distinct chemical reactivity and biological activity. This compound’s versatility in undergoing various chemical reactions and its potential for diverse scientific applications make it a valuable scaffold in medicinal chemistry .

Properties

CAS No.

88443-53-2

Molecular Formula

C11H10N4O

Molecular Weight

214.22 g/mol

IUPAC Name

N-(furan-2-ylmethyl)imidazo[1,2-a]pyrimidin-5-amine

InChI

InChI=1S/C11H10N4O/c1-2-9(16-7-1)8-14-10-3-4-12-11-13-5-6-15(10)11/h1-7,14H,8H2

InChI Key

GFYUVBUZLYBSIR-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC2=CC=NC3=NC=CN23

Origin of Product

United States

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